molecular formula C19H23N3O3 B1600101 N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide CAS No. 745047-94-3

N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide

Cat. No. B1600101
M. Wt: 341.4 g/mol
InChI Key: GDMDCNCFVKXNAN-UHFFFAOYSA-N
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Patent
US08148536B2

Procedure details

This method resulted in an improved yield of 85% when compared to the previous example (40%) yield by purification of compound 4 with column chromatography and by using H2/Raney Ni instead of BH3—SMe2. Further, the one-pot preparation of N′-(2-methoxy-4-methylbenzyl)-N2-(2-(5-methylpyridin-2-yl)ethyl) oxalamide shown in the previous example, was divided into two steps in this example. The yield was improved to 44% by purification of 2-(2-methoxy-4-methylbenzylamino)-2-oxoacetate in this example, from 30% yield without any purification of 2-(2-methoxy-4-methylbenzylamino)-2-oxoacetate in the one pot preparation described in the previous example.
[Compound]
Name
compound 4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N′-(2-methoxy-4-methylbenzyl)-N2-(2-(5-methylpyridin-2-yl)ethyl) oxalamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-(2-methoxy-4-methylbenzylamino)-2-oxoacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
2-(2-methoxy-4-methylbenzylamino)-2-oxoacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
COC1C=C(C)C=CC=1C[N:6]([CH2:12][CH2:13][C:14]1[CH:19]=[CH:18][C:17]([CH3:20])=[CH:16][N:15]=1)C(=O)C(N)=O.[CH3:26][O:27][C:28]1[CH:40]=[C:39]([CH3:41])[CH:38]=[CH:37][C:29]=1[CH2:30][NH:31][C:32](=[O:36])[C:33]([O-:35])=O>[Ni]>[CH3:26][O:27][C:28]1[CH:40]=[C:39]([CH3:41])[CH:38]=[CH:37][C:29]=1[CH2:30][NH:31][C:32](=[O:36])[C:33]([NH:6][CH2:12][CH2:13][C:14]1[CH:19]=[CH:18][C:17]([CH3:20])=[CH:16][N:15]=1)=[O:35]

Inputs

Step One
Name
compound 4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
N′-(2-methoxy-4-methylbenzyl)-N2-(2-(5-methylpyridin-2-yl)ethyl) oxalamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(CN(C(C(=O)N)=O)CCC2=NC=C(C=C2)C)C=CC(=C1)C
Step Three
Name
2-(2-methoxy-4-methylbenzylamino)-2-oxoacetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(CNC(C(=O)[O-])=O)C=CC(=C1)C
Step Four
Name
2-(2-methoxy-4-methylbenzylamino)-2-oxoacetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(CNC(C(=O)[O-])=O)C=CC(=C1)C
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This method resulted in an improved yield of 85% when

Outcomes

Product
Name
Type
Smiles
COC1=C(CNC(C(=O)NCCC2=NC=C(C=C2)C)=O)C=CC(=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.